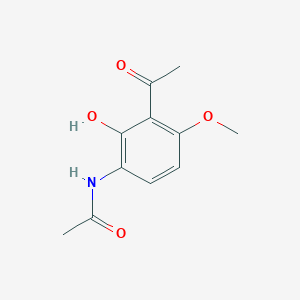![molecular formula C17H15N3O3S B2934171 N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396867-21-2](/img/structure/B2934171.png)
N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that features a thiophene ring, an imidazole ring, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Thiophene Derivative Synthesis
A thiophene-2-carboxylic acid is subjected to an esterification reaction using methanol and concentrated sulfuric acid, yielding thiophene-2-carboxylate.
Reduction of the ester using lithium aluminum hydride results in thiophene-2-methanol.
Step 2: Imidazole Formation
Thiophene-2-methanol reacts with imidazole-2-carboxaldehyde in the presence of a suitable acid catalyst to form a thiophene-substituted imidazole.
Step 3: Linkage to Benzo[d][1,3]dioxole
The synthesized imidazole compound undergoes a nucleophilic substitution with an appropriate benzo[d][1,3]dioxole derivative, forming the desired compound.
Industrial Production Methods
For industrial production, the synthesis route is typically optimized for efficiency and scalability:
Catalysis using environmentally benign catalysts.
Microwave-assisted synthesis to reduce reaction time.
Use of flow reactors to handle large-scale continuous production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the thiophene ring, leading to the formation of thiophene oxides.
Reduction: : Reduction reactions can occur at the imidazole ring, where specific reducing agents like sodium borohydride are employed.
Substitution: : Nucleophilic and electrophilic substitution reactions can take place on the benzo[d][1,3]dioxole and imidazole rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: : Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products
Oxidation yields various thiophene oxides.
Reduction results in partially hydrogenated imidazole derivatives.
Substitution forms modified benzo[d][1,3]dioxole-imidazole complexes.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: : Utilized as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of heterocyclic compounds.
Biology: : Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: : Investigated for its potential as an inhibitor of certain enzymes, contributing to research in drug development for diseases like cancer and neurological disorders.
Industry: : Applied in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets and Pathways: : It targets specific enzymes and receptors in biological systems, inhibiting their activity. This is crucial in pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies.
Electronic Interactions: : The thiophene and imidazole rings allow for pi-pi stacking and hydrogen bonding interactions, enhancing its binding affinity with target molecules.
Comparison with Similar Compounds
Comparing N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide with other similar compounds highlights its uniqueness:
Thiophene-2-carboxamide: : Lacks the imidazole and benzo[d][1,3]dioxole groups, leading to different electronic properties and reduced bioactivity.
Imidazole-2-carboxamide: : Misses the thiophene and benzo[d][1,3]dioxole moieties, which diminishes its potential as an organic semiconductor.
Benzo[d][1,3]dioxole-5-carboxamide: : Without the thiophene and imidazole rings, it shows lower biological activity and limited applications in medicinal chemistry.
This compound's multi-functional groups make it versatile for various scientific pursuits. Its combination of thiophene, imidazole, and benzo[d][1,3]dioxole moieties imparts a unique set of properties, positioning it as a valuable asset in advanced research and industrial applications.
There you go—a thorough breakdown! What’s your next step with this compound?
Properties
IUPAC Name |
N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-17(11-3-4-13-14(8-11)23-10-22-13)18-6-5-16-19-9-12(20-16)15-2-1-7-24-15/h1-4,7-9H,5-6,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLFKWRNCOSDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=NC=C(N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methylbutyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2934088.png)

![3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B2934091.png)
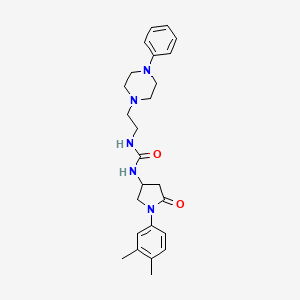
![3,8-dibenzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934095.png)
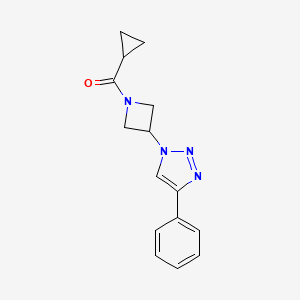
![4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2934097.png)
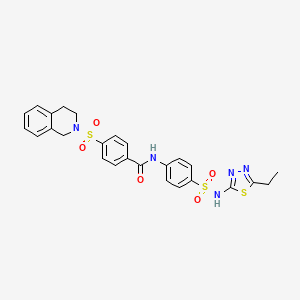
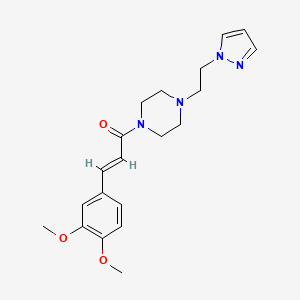
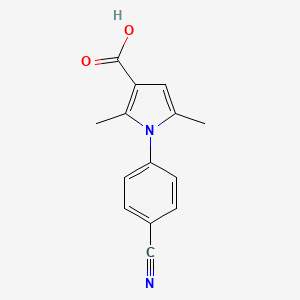
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2934103.png)
![N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934105.png)
